9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one
CAS No.:
Cat. No.: VC13594714
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10O5 |
|---|---|
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one |
| Standard InChI | InChI=1S/C16H10O5/c17-8-5-10(18)15-12(6-8)21-13-7-20-11-4-2-1-3-9(11)14(13)16(15)19/h1-6,17-18H,7H2 |
| Standard InChI Key | QHPXZAQAXIDZDY-UHFFFAOYSA-N |
| SMILES | C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one features a fused tetracyclic system comprising two benzopyran (chromene) units and a central ketone group. The IUPAC name—9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one—reflects the positions of hydroxyl substituents at C-9 and C-11, a lactone-like ketone at C-12, and a partially saturated chromene ring (6H configuration). The planar structure enables π-π stacking interactions, while hydroxyl groups facilitate hydrogen bonding, critical for molecular recognition in biological systems.
Table 1: Molecular Properties of 9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O |
| InChI Key | QHPXZAQAXIDZDY-UHFFFAOYSA-N |
| PubChem CID | 124927434 |
Spectroscopic Fingerprinting
Characterization relies on advanced spectroscopic techniques:
-
¹H-NMR: Resonances at δ 6.2–6.8 ppm correspond to aromatic protons, while hydroxyl groups appear as broad singlets near δ 9.5–10.5 ppm.
-
¹³C-NMR: Carbonyl (C=O) signals emerge at ~190 ppm, with aromatic carbons between 100–160 ppm.
-
HRMS: The molecular ion [M+H]⁺ at m/z 283.0608 confirms the molecular formula.
Synthetic Strategies
Precursor-Based Approaches
Synthesis often begins with substituted acetophenones. For example, 2′,6′-dihydroxyacetophenone undergoes sequential benzoylation and Baker-Venkataraman rearrangement to yield flavone intermediates, which are subsequently nitrated and reduced to introduce amino groups . While these methods are established for simpler chromenones, adapting them to 9,11-dihydroxy derivatives requires precise control over regioselectivity during hydroxylation.
Challenges in Functionalization
The presence of multiple hydroxyl groups complicates synthesis due to:
-
Oxidative Sensitivity: Vicinal diols (C-9 and C-11) are prone to oxidation under acidic conditions.
-
Steric Hindrance: Bulky substituents at C-3 and C-4 impede electrophilic aromatic substitution .
Biological Activities and Mechanisms
Antioxidant Capacity
Analogous dihydroxyxanthenones demonstrate mitochondrial antioxidant activity by scavenging superoxide radicals (O₂- ⁻). At 40 μM, 1,2-dihydroxy-9H-xanthen-9-one reduces rotenone-induced O₂- ⁻ production by 32%, comparable to ascorbic acid . This suggests 9,11-dihydroxychromenone may similarly mitigate oxidative stress via hydroxyl-mediated radical quenching.
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, chromenone analogs suppress prostaglandin E2 (PGE2) and interleukin-6 (IL-6) by ≥50% at 25 μM, likely through COX-2 and NF-κB inhibition . The catechol moiety (ortho-dihydroxyphenyl) is critical for chelating redox-active metals and interrupting inflammatory cascades.
Computational Insights
ADMET Profiling
Pharmacokinetic simulations predict favorable properties for hydroxylated chromenones:
-
Absorption: High gastrointestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).
-
Metabolism: Weak inhibition of CYP450 isoforms (e.g., CYP2C9, CYP2D6), reducing drug-drug interaction risks .
-
Toxicity: Ames test negativity and low hepatotoxicity (LD₅₀ > 1000 mg/kg) .
Molecular Dynamics
Docking studies with carbonmonoxy hemoglobin (PDB: 5E6E) reveal binding affinities (−8.9 kcal/mol) surpassing voxelotor, a sickle cell drug . Key interactions include hydrogen bonds with HisA58 and hydrophobic contacts with LeuA29, stabilizing the R-state conformation.
Applications and Future Directions
Therapeutic Development
The compound’s dual antioxidant and anti-inflammatory profile positions it as a candidate for:
-
Neurodegenerative Diseases: Mitigating mitochondrial ROS in Parkinson’s models.
-
Dermatology: Topical formulations for UV-induced skin aging.
Material Science
Conjugated π-systems enable applications in organic semiconductors, with estimated bandgaps of 2.8–3.1 eV via DFT calculations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume